molecular formula C8H12O4 B12655017 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate CAS No. 63905-46-4

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate

Cat. No.: B12655017
CAS No.: 63905-46-4
M. Wt: 172.18 g/mol
InChI Key: QEEOCOTWUSMGLV-UHFFFAOYSA-N
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Description

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate is an acrylate ester characterized by a methoxy group and two methyl substituents on the oxoethyl moiety. Its structure includes an α,β-unsaturated ester group (acrylate), making it reactive in polymerization and conjugate addition reactions. The compound is synthesized under nitrogen atmosphere via multi-step protocols, as demonstrated in the preparation of phenyl 4-(2-methoxy-1,1-dimethyl-2-oxoethyl)-4H-pyridine-1-carboxylate, achieving an 82% yield as a yellow oil . Analytical characterization includes distinct NMR signals:

  • ¹H NMR: δ 3.71 (s, 3H, methoxy), 1.19 (s, 6H, methyl groups) .
  • ¹³C NMR: δ 177.4 (carbonyl), 52.0 (methoxy carbon), 21.7/21.5 (methyl carbons) .

Properties

CAS No.

63905-46-4

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-methyl-2-prop-2-enoyloxypropanoate

InChI

InChI=1S/C8H12O4/c1-5-6(9)12-8(2,3)7(10)11-4/h5H,1H2,2-4H3

InChI Key

QEEOCOTWUSMGLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC(=O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate typically involves the esterification of acrylic acid with 2-methoxy-1,1-dimethyl-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate serves as a key intermediate in organic synthesis. It is employed in the production of various fine chemicals and pharmaceutical compounds due to its reactivity and functional groups.

Case Study: Synthesis of Tyrosinase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit tyrosinase, an enzyme involved in melanin production. For instance, compounds synthesized from this compound were tested for their ability to inhibit both mushroom and human tyrosinase. The most effective derivatives showed significant promise as anti-melanogenic agents, highlighting the compound's utility in developing treatments for hyperpigmentation disorders .

Pharmaceutical Applications

The compound is integral in the synthesis of various pharmaceuticals, particularly as a building block for drug development.

Example: Antifungal Agents

In pharmaceutical chemistry, this compound is used to synthesize antifungal agents. Its application in creating compounds that target fungal infections demonstrates its importance in medicinal chemistry .

Materials Science

This compound is also utilized in materials science, particularly in the development of polymers and coatings.

Polymerization Studies

Research indicates that this compound can participate in radical polymerization processes. This property makes it suitable for producing high-performance polymers with specific mechanical and thermal properties .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of tyrosinase inhibitors
PharmaceuticalsDevelopment of antifungal agents
Materials ScienceRadical polymerization for high-performance polymers

Mechanism of Action

The mechanism of action of 2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate involves its reactivity as an acrylate ester. It can undergo polymerization reactions to form long-chain polymers. The molecular targets and pathways involved in its biological activity are related to its ability to interact with nucleophiles and form covalent bonds with biological molecules .

Comparison with Similar Compounds

Structural Comparisons

2-(Acetoacetoxy)ethyl Methacrylate
  • Structure : Contains an acetoacetoxy group (CH₃COCH₂COO−) instead of the methoxy and dimethyl oxoethyl groups.
  • Molecular Formula : C₁₀H₁₄O₆ vs. C₁₀H₁₄O₅ for the target compound .
  • Reactivity: The acetoacetoxy group enables keto-enol tautomerism, enhancing its utility in crosslinking reactions, unlike the target compound’s methoxy-dimethyl oxoethyl group .
Glycidyl Methacrylate
  • Structure : Features an epoxide (oxirane) ring instead of the oxoethyl group.
  • Applications : Widely used in epoxy resins due to the reactive epoxide group, whereas the target compound’s oxoethyl group may favor stability in polar solvents .
Hexyl Acrylate and Hexenyl Acrylates
  • Structure : Linear alkyl chains (C₆) without methoxy or oxoethyl substituents.
  • Odor Threshold : Hexyl acrylate has an odor threshold (OT) of 2.9 ng/L, while unsaturated variants like (E)-3-hexenyl acrylate exhibit lower OT values (0.014 ng/L) due to double bond position effects . The target compound’s bulky substituents likely reduce volatility, increasing its OT relative to simpler acrylates.

Physical and Chemical Properties

Property 2-Methoxy-1,1-dimethyl-2-oxoethyl Acrylate 2-(Acetoacetoxy)ethyl Methacrylate Glycidyl Methacrylate
Molecular Weight 214.22 g/mol (estimated) 214.22 g/mol 142.15 g/mol
Boiling Point Not reported ~250–300°C (predicted) 189°C
Reactivity Polymerizable acrylate; stabilized by methyl groups Crosslinking via acetoacetate group Epoxide ring-opening
Applications Specialty polymers, pharmaceutical intermediates Coatings, adhesives Epoxy resins, dental materials

Functional Group Impact

  • Methoxy Group: Enhances solubility in polar solvents (e.g., methanol, acetone) compared to non-polar hexyl acrylate.
  • Dimethyl Oxoethyl Group : Steric hindrance from methyl substituents slows polymerization rates relative to glycidyl methacrylate .
  • Acrylate Core : Common to all compounds, enabling UV-curing applications but with varying kinetics due to substituent effects.

Biological Activity

2-Methoxy-1,1-dimethyl-2-oxoethyl acrylate (CAS No. 63905-46-4) is an acrylate compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the context of cytotoxicity and potential therapeutic applications.

Cytotoxicity Studies

In a study assessing the cytotoxic effects of various acrylates, this compound demonstrated significant cytotoxicity against several cancer cell lines. The viability of HepG2 liver tumor cells decreased to less than 20% when exposed to concentrations of the compound at 20 mg/L for 48 hours . These findings suggest its potential as a chemotherapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to oxidative damage and subsequent cell death .
  • Inhibition of Protein Tyrosine Kinases : Similar to other acrylates, it may inhibit critical signaling pathways involved in cell proliferation and survival .

Data Table: Cytotoxicity Results

Cell LineConcentration (mg/L)Viability (%)Reference
HepG220<20
A549 (lung cancer)50Significant reduction observed

Study on HepG2 Cells

A study conducted on HepG2 cells revealed that treatment with this compound resulted in significant cytotoxic effects. The mechanism involved the upregulation of oxidative stress markers and induction of apoptosis pathways .

In Vitro Study on A549 Cells

In another experiment involving A549 lung cancer cells, exposure to the compound led to increased intracellular ROS levels and lipid peroxidation, indicating a strong oxidative stress response. This study highlighted the potential use of this compound in targeting lung cancer cells through oxidative mechanisms .

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